molecular formula C8H7NO4 B1319726 5-(Methoxycarbonyl)nicotinic acid CAS No. 5027-65-6

5-(Methoxycarbonyl)nicotinic acid

Cat. No. B1319726
CAS RN: 5027-65-6
M. Wt: 181.15 g/mol
InChI Key: GUXKBDHITFXEJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Methoxycarbonyl)nicotinic acid (5-MCNA) is an important molecule used in a variety of scientific applications. It is a derivative of nicotinic acid, also known as niacin or vitamin B3, and is an important structural component of many molecules. 5-MCNA has been used in a variety of scientific research applications, from biochemical and physiological studies to drug development. In

Scientific Research Applications

Pharmaceutical Applications

5-(Methoxycarbonyl)nicotinic acid: is a derivative of nicotinic acid, which is an essential nutrient for humans and animals. It plays a crucial role in pharmaceuticals as it helps reduce fatigue, maintain healthy skin, efficient metabolism, and mental health. Nicotinic acid derivatives are used as antipelagic agents and have been found to have a healing effect on pellagra, a disease affecting the skin, gastrointestinal tract, and nervous system .

Feed and Food Additive

In the food industry, derivatives of nicotinic acid like 5-(Methoxycarbonyl)nicotinic acid can be used as additives. They are essential nutrients that contribute to the reduction of fatigue and maintenance of healthy skin. In animal feed, they are crucial for animals under stress with disturbed intestinal microflora, especially farm animals, where deficiency can lead to health problems and impair reproduction and growth .

Green Chemistry

The synthesis of 5-(Methoxycarbonyl)nicotinic acid can be optimized through green chemistry approaches. This involves finding ecological methods to produce nicotinic acid derivatives from commercially available raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine, focusing on reducing environmental impact and enhancing sustainability .

Industrial Synthesis

5-(Methoxycarbonyl)nicotinic acid: can be synthesized industrially, mainly by oxidation of related pyridine compounds. The industrial applications of nicotinic acid derivatives are significant, and the development of new technologies for their production is essential to meet the needs of green chemistry and reduce environmental burden .

Nutritional Science

Research in nutritional science can leverage 5-(Methoxycarbonyl)nicotinic acid to study its effects on metabolism and mental health. Its role in reducing fatigue and maintaining healthy skin makes it a subject of interest for developing nutritional supplements and studying dietary impacts on human health .

Veterinary Medicine

In veterinary medicine, 5-(Methoxycarbonyl)nicotinic acid is used to address health issues in animals, particularly those related to stress and intestinal disorders. Its application in this field is vital for improving animal health, reproduction, and growth, making it a valuable compound for research and development in veterinary products .

Safety and Hazards

  • MSDS : For detailed safety information, refer to the [Material Safety Data Sheet (MSDS)] .

Future Directions

: [Material Safety Data Sheet (MSDS)]

properties

IUPAC Name

5-methoxycarbonylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-13-8(12)6-2-5(7(10)11)3-9-4-6/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXKBDHITFXEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80600966
Record name 5-(Methoxycarbonyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5027-65-6
Record name 5-(Methoxycarbonyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(methoxycarbonyl)pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of diethyl 3,5-pyridinedicarboxylate [prepared according to the procedure of J. C. Speelman and R. M. Kellogg, J. Org. Chem., 1990, 55 (2), pages 647-653; 64.19 g, 0.248 mol] in ethanol (650 mL) were added KOH pellets (14.56 g, 0.260 mol). The reaction mixture was stirred overnight at ambient temperature. Evaporation of solvent afforded a white solid that was rinsed with dichloromethane, and then dissolved in water. The aqueous solution was extracted with ether, and then acidified to pH 3. The resultant white precipitate was collected by filtration and dried to afford pyridine-3,5-dicarboxylic acid monomethyl ester (33.70 g). A portion of this material (10.00 g, 51.3 mmol) was dissolved in dry tert-butanol (300 mL) and treated sequentially with triethylamine (7.85 mL, 56.4 mmol) and diphenyl phosphoryl azide (11.5 mL, 53.4 mmol). The mixture was refluxed for 90 minutes, and then stirred at ambient temperature overnight. Solvent was removed under reduced pressure and the residue was partitioned between water and dichloromethane. The layers were separated and the aqueous phase was extracted twice with dichloromethane. The combined organic phases were dried and concentrated. Chromatography on silica gel eluting with a mixture of pentane and ethyl acetate (3:1, v/v) gave 5-tert-butoxycarbonylamino-nicotinic acid ethyl ester (4.79 g). This ester was dissolved in methanol (45 mL) and treated with 1 N NaOH (54 mL, 54 mmol). After stirring 2 hours, volatiles were evaporated under reduced pressure and the residue was treated with 1 N HCl until the resultant slurry reached pH 3. The precipitate was collected by filtration, washed with water, and dried to afford 5-tert-butoxycarbonylamino-nicotinic acid (4.21 g): 1H NMR (300 MHz, DMSO-d6) δ 13.39 (br, s, 1H), 9.82 (s, 1H), 8.78 (d, J=2.5 Hz, 1H), 8.69 (d, J=1.9 Hz, 1H), 8.45-8.50 (m, 1H), 1.50 (s, 9H); 13C NMR (75 MHz, DMSO-d6) δ 166.2, 152.7, 143.4, 143.2, 136.2, 126.3, 124.9, 80.0, 27.9; MS (ESI) m/z 239 (M+H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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